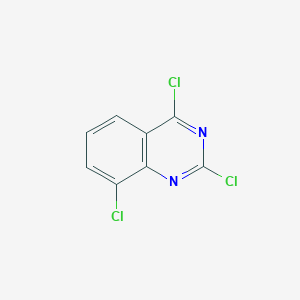
2,4,8-Trichloroquinazoline
Vue d'ensemble
Description
2,4,8-Trichloroquinazoline is a useful research compound. Its molecular formula is C8H3Cl3N2 and its molecular weight is 233.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Anticorrosion Studies :
- Synthesized derivatives of 8-hydroxyquinoline, including triazole compounds, have demonstrated significant antibacterial activity and potential as corrosion inhibitors for mild steel. These studies provide insights into the application of quinoline derivatives in both biological and industrial contexts (Rbaa et al., 2020).
Synthesis and Biological Properties :
- Research has been conducted on the synthesis of 1,2,4-triazole derivatives, known for their broad range of biological effects. These derivatives exhibit antifungal, antidepressant, anticancer, and cardio-protective properties (Kaplaushenko et al., 2016).
Antiplasmodial Activity :
- Studies on 2-trichloromethylquinazolines functionalized with alkyl- or arylamino substituents have shown significant antiplasmodial activity. This research contributes to the development of new molecular scaffolds for antimalarial drugs (Verhaeghe et al., 2009).
Antifungal and Anticonvulsant Activities :
- Quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines exhibit antifungal activity, highlighting the potential of these compounds in pharmaceutical applications. The synthesis of these compounds in ionic liquids contributes to green chemistry initiatives (Gupta, 2011).
Antimicrobial Activity :
- 1,2,3-Triazole derivatives containing quinoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities. This research adds to the understanding of structure-activity relationships in antimicrobial agents (Sumangala et al., 2010).
Anticancer Agent Development :
- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-chloroquinazoline, has been identified as a potent apoptosis inducer and a promising anticancer agent, especially due to its high blood-brain barrier penetration (Sirisoma et al., 2009).
Antinociceptive, Anti-inflammatory and Anticonvulsant Properties :
- The synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and their evaluation as potential antinociceptive, anti-inflammatory, and anticonvulsant agents showcases the therapeutic potential of these compounds in treating pain and inflammation (Wilhelm et al., 2014).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,4,8-Trichloroquinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 These interactions are crucial as they can affect the metabolism of other compounds within the body
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit tyrosine kinase activity, which is essential for cell signaling and growth . This inhibition can lead to reduced cell proliferation and may have potential applications in cancer treatment. Additionally, this compound has been shown to affect cellular phosphorylation, further impacting cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, its inhibition of cytochrome P450 enzymes occurs through direct binding to the enzyme’s active site, preventing the metabolism of other substrates . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit enzyme activity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of cytochrome P450 enzymes affects the metabolism of other compounds, leading to changes in metabolic pathways . Additionally, this compound can influence the production of reactive oxygen species (ROS), impacting cellular redox balance and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement within the body. Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules. This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2,4,8-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZZHOALJUVOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614374 | |
| Record name | 2,4,8-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-29-1 | |
| Record name | 2,4,8-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


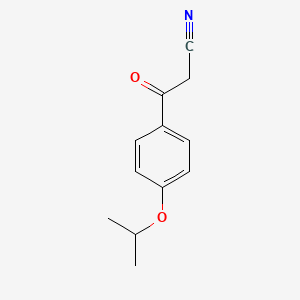


![N-[4-(Acetylamino)phenyl]-4-aminobenzamide](/img/structure/B1321764.png)
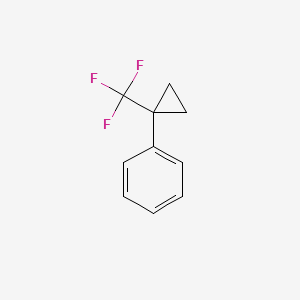
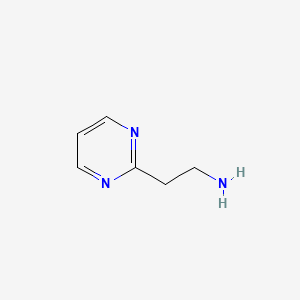
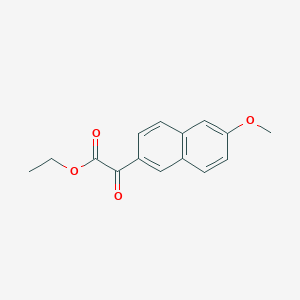
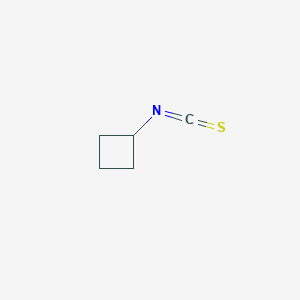

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
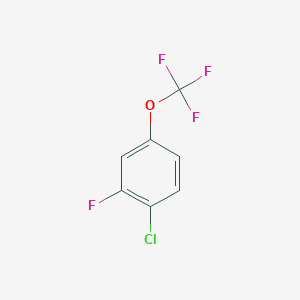
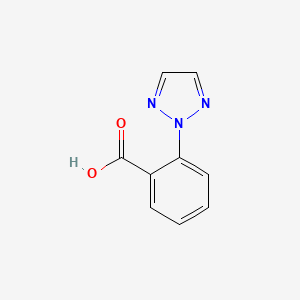
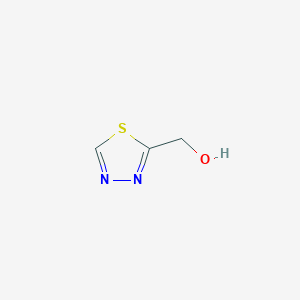
![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
